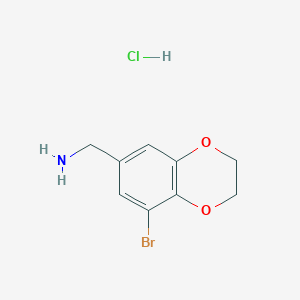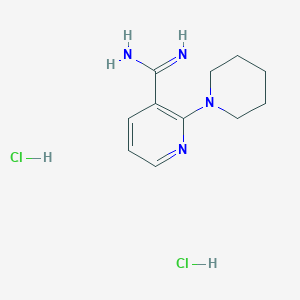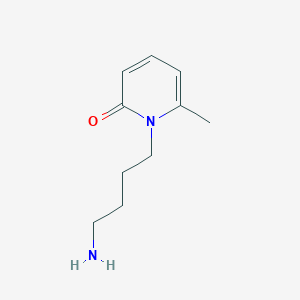
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one
Descripción general
Descripción
Agmatine, also known as 1-(4-Aminobutyl)guanidine, is a natural metabolite of the amino acid arginine. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain .
Synthesis Analysis
For the purpose of obtaining a creatinine-specific antibody, a creatinine derivative with 4-aminobutyl, which was served as a linker for preparing the creatinine–bovine serum albumin (BSA) conjugate, was synthesized from 4-benzylaminobutan-1-ol in 8 steps .
Molecular Structure Analysis
The exact molecular structure of Agmatine is still being investigated. Some of the biochemical mechanisms discovered so far concern Agmatine’s indication for diabetes, neuroprotection, and psychiatric conditions .
Chemical Reactions Analysis
The chemical modification of peptides or proteins prior to MS-analysis is generally carried out for any of three purposes: (1) to attach an affinity handle to purify a subset of the proteome, (2) to incorporate stable isotope labels for relative quantification of two or more samples, and/or (3) to modify the physiochemical properties of peptides and proteins to improve them as MS analytes .
Aplicaciones Científicas De Investigación
Marcado Isotópico en Estudios Metabólicos
El marcado isotópico se ha convertido en una técnica fundamental en el estudio de las vías metabólicas. El compuesto en cuestión puede utilizarse para crear versiones marcadas isotópicamente de moléculas biológicamente significativas, como la agmatina . Estos compuestos marcados se utilizan a continuación en combinación con la resonancia magnética nuclear (RMN) o la espectrometría de masas para rastrear y comprender los procesos metabólicos en detalle.
Investigación Neurotransmisora
La agmatina, un derivado del compuesto, se ha identificado como un posible neurotransmisor novedoso . Este descubrimiento abre nuevas vías para una investigación exhaustiva sobre su papel en la neurotransmisión, su interacción con los receptores y su impacto general en la función neurológica.
Aplicaciones Farmacológicas
Los derivados del compuesto han mostrado resultados prometedores en farmacología debido a sus propiedades antidepresivas, antinociceptivas, ansiolíticas y antiinflamatorias . Estas características sugieren posibles aplicaciones terapéuticas para el tratamiento de afecciones como la hipertensión, la isquemia, la diabetes y otras enfermedades cardiovasculares.
Análisis de Vías Bioquímicas
En bioquímica, el compuesto puede utilizarse para sintetizar agmatina, que desempeña un papel en la biosíntesis de poliaminas, una vía crítica en la función celular . La comprensión de estas vías puede conducir a información sobre el crecimiento, la proliferación y la muerte celular, que son claves en la investigación y el tratamiento del cáncer.
Técnicas de Química Analítica
Los derivados del compuesto, como la N-(4-aminobutyl)-N-ethylisoluminol (ABEI), se han utilizado en reacciones quimioluminiscentes con fines analíticos . Estas reacciones son valiosas en el desarrollo de sistemas de detección sensibles para diversos analitos, mejorando las capacidades de los bioensayos y las pruebas diagnósticas.
Desarrollo de Fármacos y Estándares Internos
Los derivados del compuesto se pueden utilizar para estudiar la farmacocinética y la biodistribución de los fármacos . Mediante la creación de versiones marcadas de los fármacos o los estándares internos, los investigadores pueden medir con precisión la concentración y la distribución de los fármacos en los sistemas biológicos, lo que es crucial en el desarrollo de fármacos y la monitorización terapéutica.
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one, also known as Agmatine, is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these multiple molecular targets .
Mode of Action
Agmatine interacts with its targets by exerting modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets . The targets include neurotransmitter receptors and receptor ionophores such as Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
The pharmacokinetics of Agmatine is still being investigated . Isotopic labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes . This can be used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry to study the pharmacokinetics and bio-distribution of Agmatine and its metabolites in vitro and in vivo .
Action Environment
The action environment of Agmatine is influenced by various factors. It’s worth noting that the physiological relevance of Agmatine’s actions were questioned given the high concentrations required
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to modify neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . The compound interacts with α-2-adrenergic and imidazoline receptors, suggesting its potential role as a neurotransmitter . Additionally, it can inhibit nitric oxide production by depressing inducible nitric oxide synthase activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to be neuroprotective in different excitotoxic and ischemic neurological diseases . The compound can reduce vascular permeability in the brain and induce gastric protection in ischemic-injury models . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with neurotransmitter receptors and ion channels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to neurotransmitter receptors such as nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors . The compound also modulates ion channels and inhibits nitric oxide synthesis . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under physiological conditions . Long-term effects on cellular function have been observed, including sustained neuroprotective effects and modulation of neurotransmitter systems . These findings highlight the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties . At higher doses, it can cause adverse effects such as respiratory irritation and toxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the decarboxylation of L-arginine by the enzyme arginine decarboxylase . The compound is further metabolized by agmatinase into urea and putrescine, which are precursors for polyamine biosynthesis . These metabolic pathways highlight the compound’s role in regulating cellular metabolism and polyamine levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In brain mitochondria, the compound is transported by an electrophoretic mechanism requiring high membrane potential values . This transport mechanism differs from that in liver mitochondria, suggesting tissue-specific transport pathways . The compound’s distribution within cells is influenced by its interactions with neurotransmitter receptors and ion channels .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is found in synaptic vesicles, co-localized with classical neurotransmitters such as glutamate and vasopressin . It can be released by calcium-dependent depolarization, indicating its role as a neuromodulator . The compound’s localization in specific cellular compartments is directed by targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
1-(4-aminobutyl)-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-5-4-6-10(13)12(9)8-3-2-7-11/h4-6H,2-3,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOGGCLRXOBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



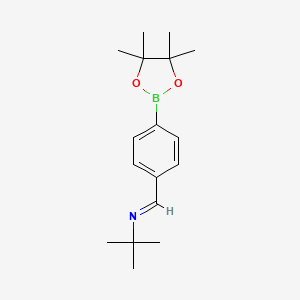

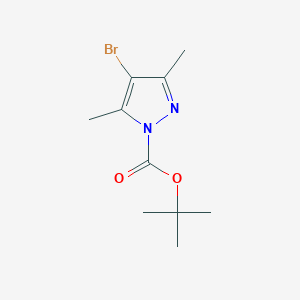

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)
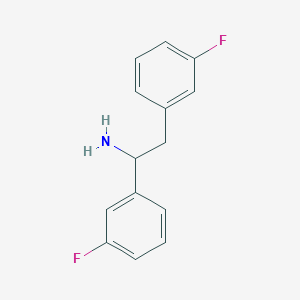
![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![(3R,5S)-1-Azido-3,5-bis[(~2~H_3_)methyl]tricyclo[3.3.1.1~3,7~]decane](/img/structure/B1522762.png)
![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)
